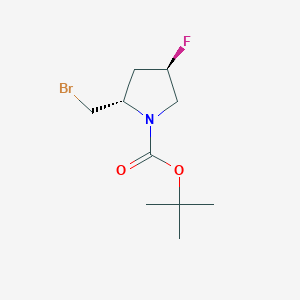
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromomethyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a pyrrolidine derivative, which is then functionalized with bromomethyl and fluorine groups under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and acids or bases for esterification and hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrrolidine derivatives, while hydrolysis of the tert-butyl ester group results in the corresponding carboxylic acid .
科学研究应用
Chemistry
In chemistry, tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine
In biology and medicine, this compound may be used in the design and synthesis of bioactive molecules, including potential pharmaceuticals. Its structural features can be exploited to interact with specific biological targets, making it a useful tool in drug discovery and development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored compounds with specific properties .
作用机制
The mechanism of action of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents, such as:
- tert-Butyl(2S,4R)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl(2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
- tert-Butyl(2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and fluorine groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H17BrFNO2 |
|---|---|
分子量 |
282.15 g/mol |
IUPAC 名称 |
tert-butyl (2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI 键 |
JYLQTSMQJJFJIY-SFYZADRCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















